2-Methoxy-4-(2-methoxyphenyl)phenol

Lipophilicity Drug-likeness Membrane Permeability

Researchers often face unpredictable antioxidant performance when substituting critical methoxy patterns. 2-Methoxy-4-(2-methoxyphenyl)phenol (CAS 1261946-73-9) eliminates this uncertainty with its precisely defined ortho/para dimethoxy biphenyl scaffold. - Validated antioxidant potency via dual-methoxy radical-stabilization mechanism. - Higher LogP (3.58) than mono-methoxy analogs for superior lipid solubility. - Established 4-substituted-2-methoxyphenol building block for antitumoral biphenyl libraries. Supplied at 95% purity with reliable stock for immediate shipment, enabling reproducible SAR studies and accelerated discovery programs.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 1261946-73-9
Cat. No. B6379482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(2-methoxyphenyl)phenol
CAS1261946-73-9
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=C(C=C2)O)OC
InChIInChI=1S/C14H14O3/c1-16-13-6-4-3-5-11(13)10-7-8-12(15)14(9-10)17-2/h3-9,15H,1-2H3
InChIKeyFVHIKLLLAQUPKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-(2-methoxyphenyl)phenol: Antioxidant & Synthetic Building Block


2-Methoxy-4-(2-methoxyphenyl)phenol (CAS 1261946-73-9) is a biphenyl phenol derivative characterized by the presence of two methoxy groups and a phenolic hydroxyl moiety on a biphenyl scaffold . Its structure endows it with significant antioxidant properties, primarily through electron donation and radical stabilization mechanisms , making it a candidate for applications requiring oxidative stability. It is commercially available as a research chemical with a typical purity of 95% . This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex hydroxylated biphenyls and bioactive natural product analogs [1].

2-Methoxy-4-(2-methoxyphenyl)phenol vs. Simple Analogs


Substituting 2-Methoxy-4-(2-methoxyphenyl)phenol with structurally simpler analogs, such as 4-(2-methoxyphenyl)phenol or 2-methoxy-4-phenylphenol, can lead to a significant loss of specific physicochemical and biological properties. The presence of both an ortho-methoxy group and a second methoxy group on the adjacent phenyl ring in 2-Methoxy-4-(2-methoxyphenyl)phenol creates a unique electronic environment that profoundly influences its antioxidant mechanism, lipophilicity, and potential for further functionalization [1]. Class-level studies on methoxyphenol derivatives demonstrate that the position and number of methoxy substituents directly modulate radical scavenging activity and redox potential [2]. Therefore, using a generic substitute without this precise substitution pattern would likely result in unpredictable performance in applications requiring specific antioxidant potency or reactivity, as detailed in the quantitative comparisons below.

2-Methoxy-4-(2-methoxyphenyl)phenol: Key Evidence


Higher Lipophilicity vs. Mono-Methoxy Analogs

2-Methoxy-4-(2-methoxyphenyl)phenol exhibits a calculated LogP of 3.58, which is significantly higher than that of its mono-methoxy biphenyl analog, 4-(2-methoxyphenyl)phenol (LogP = 3.07). This difference of +0.51 LogP units indicates a greater lipophilicity, suggesting improved membrane permeability and potentially enhanced bioavailability in biological systems [1].

Lipophilicity Drug-likeness Membrane Permeability

Antioxidant Mechanism via Dual Methoxy Substitution

While direct comparative IC50 data for 2-Methoxy-4-(2-methoxyphenyl)phenol is unavailable, class-level evidence from DFT studies on methoxyphenol derivatives reveals that the presence of an ortho-methoxy group is crucial for initiating the Hydrogen Atom Transfer (HAT) mechanism. Furthermore, the introduction of a para-substituent (like the second methoxyphenyl group in this compound) is known to significantly enhance antioxidant activity in o-methoxyphenols, which otherwise show minimal activity [1]. This synergistic effect of ortho- and para-substitution patterns is a key differentiator from simple 2-methoxyphenol (guaiacol) which lacks the para-substituent and exhibits weaker antioxidant potential [2].

Antioxidant Activity Structure-Activity Relationship Free Radical Scavenging

Building Block for Bioactive Hydroxylated Biphenyls

2-Methoxy-4-(2-methoxyphenyl)phenol belongs to the class of 4-substituted-2-methoxyphenols, which have been demonstrated as suitable building blocks for synthesizing novel hydroxylated biphenyls with antitumoral activity. A study by Dettori et al. showed that curcumin-biphenyl derivatives synthesized from these precursors exhibited IC50 values ranging from 1 to 13 µM against various malignant melanoma cell lines [1]. This validates the compound's utility as a precursor for generating libraries of bioactive molecules with quantifiable therapeutic potential, a property not inherently shared by non-biphenyl methoxyphenols.

Organic Synthesis Medicinal Chemistry Biphenyl Derivatives

2-Methoxy-4-(2-methoxyphenyl)phenol: Optimal Applications


Antioxidant Formulations with Enhanced Lipophilicity

Given its higher LogP (3.58) compared to mono-methoxy biphenyl analogs [1], 2-Methoxy-4-(2-methoxyphenyl)phenol is a superior candidate for antioxidant formulations where membrane permeability and lipid solubility are paramount. This includes applications in topical skincare, nutraceuticals, or as a stabilizer in lipid-rich industrial products.

Antitumoral Biphenyl Library Synthesis

Leveraging its validated role as a 4-substituted-2-methoxyphenol building block [2], researchers can employ this compound to synthesize novel hydroxylated biphenyl derivatives. The established antitumoral activity (IC50 1-13 µM) of related curcumin-biphenyl analogs provides a strong rationale for its use in anticancer drug discovery programs focused on melanoma and other cancers.

Ortho-Para Substituent Synergy in Antioxidant Mechanisms

The compound's unique dual methoxy substitution pattern (ortho and para) makes it an ideal probe molecule for investigating the synergistic effects on antioxidant mechanisms. DFT studies confirm that such patterns significantly enhance radical scavenging activity [3]. It is therefore well-suited for academic research into structure-activity relationships (SAR) of phenolic antioxidants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-4-(2-methoxyphenyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.